

Application Notes and Protocols for Surface Modification using Amino-PEG2-C2-acid

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Compound of Interest

Compound Name: Amino-PEG2-C2-acid

Cat. No.: B605449

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Introduction

Amino-PEG2-C2-acid is a heterobifunctional linker designed for the covalent modification of surfaces. Its structure features a primary amine group and a terminal carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer. This configuration allows for the sequential conjugation of two different molecules, making it an ideal tool for creating functionalized surfaces for a wide range of applications, including biosensing, cell adhesion studies, and targeted drug delivery.

The primary amine provides a reactive site for attachment to surfaces functionalized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters. Conversely, the terminal carboxylic acid can be activated to react with primary amines on biomolecules of interest, such as proteins, peptides, or small molecule drugs. The PEG spacer enhances the water solubility of the linker and the resulting conjugate, and it is known to reduce non-specific protein adsorption, thereby minimizing background signal in bioassays.^{[1][2]}

Physicochemical Properties of Amino-PEG2-C2-acid

Property	Value	Reference
Chemical Formula	C7H15NO4	[3][4]
Molecular Weight	177.20 g/mol	[3][4]
CAS Number	791028-27-8	[3][4]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO, DMF, and water	[3]
Purity	>95%	[3]

Applications

Surfaces modified with **Amino-PEG2-C2-acid** can be used to:

- Immobilize proteins and peptides: Covalently attach enzymes, antibodies, or cell adhesion peptides (e.g., RGD) to study their function or to create bioactive surfaces.
- Develop biosensors: Functionalize sensor surfaces with capture molecules to detect specific analytes with high sensitivity and low non-specific binding.
- Control cell adhesion and proliferation: Create patterned surfaces with specific ligands to study cell behavior and tissue engineering.[5]
- Drug delivery systems: Link targeting ligands to nanoparticles or other drug carriers.

Experimental Protocols

The following protocols describe the covalent immobilization of **Amino-PEG2-C2-acid** onto a surface and the subsequent conjugation of a biomolecule.

Protocol 1: Immobilization of Amino-PEG2-C2-acid onto a Carboxylated Surface

This protocol is suitable for surfaces presenting carboxylic acid groups. The surface carboxyls are first activated using EDC and NHS to form an amine-reactive NHS ester, which then reacts

with the primary amine of the **Amino-PEG2-C2-acid** linker.

Materials:

- Carboxylated surface (e.g., self-assembled monolayer of carboxy-terminated alkanethiols on gold, carboxylated nanoparticles)
- **Amino-PEG2-C2-acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching Buffer: 1 M Ethanolamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Surface Preparation: Clean the carboxylated surface according to the manufacturer's instructions or standard laboratory procedures. Rinse thoroughly with deionized water and dry under a stream of nitrogen.
- Linker Preparation: Prepare a 10 mM stock solution of **Amino-PEG2-C2-acid** in anhydrous DMF or DMSO.
- Activation of Surface Carboxyl Groups:
 - Prepare fresh solutions of 100 mM EDC and 25 mM NHS in Activation Buffer immediately before use.
 - Immerse the carboxylated surface in a mixture of the EDC and NHS solutions.
 - Incubate for 15-30 minutes at room temperature with gentle agitation.

- Linker Immobilization:
 - Rinse the activated surface with Activation Buffer, followed by Coupling Buffer.
 - Immediately immerse the activated surface in the **Amino-PEG2-C2-acid** solution (diluted to a final concentration of 1-5 mM in Coupling Buffer).
 - Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching and Washing:
 - Remove the linker solution and immerse the surface in Quenching Buffer for 30 minutes at room temperature to block any unreacted NHS esters.
 - Wash the surface extensively with Coupling Buffer and then with deionized water.
 - Dry the surface under a stream of nitrogen. The surface is now functionalized with terminal carboxylic acid groups.

Protocol 2: Conjugation of an Amine-Containing Biomolecule to the Linker-Modified Surface

This protocol describes the activation of the terminal carboxylic acid of the immobilized linker to conjugate a biomolecule containing a primary amine.

Materials:

- Surface functionalized with **Amino-PEG2-C2-acid** (from Protocol 1)
- Amine-containing biomolecule (e.g., protein, peptide)
- EDC and NHS
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching Buffer: 1 M Ethanolamine or 100 mM Glycine, pH 8.5

Procedure:

- Activation of Linker Carboxyl Groups:
 - Prepare fresh solutions of 100 mM EDC and 25 mM NHS in Activation Buffer.
 - Immerse the linker-modified surface in the mixture of EDC and NHS solutions.
 - Incubate for 15-30 minutes at room temperature.
- Biomolecule Conjugation:
 - Rinse the activated surface with Activation Buffer, followed by Coupling Buffer.
 - Immediately immerse the surface in a solution of the amine-containing biomolecule (typically 0.1-1 mg/mL in Coupling Buffer).
 - Incubate for 2-4 hours at room temperature or overnight at 4°C.
- Quenching and Washing:
 - Remove the biomolecule solution and immerse the surface in Quenching Buffer for 30 minutes at room temperature.
 - Wash the surface thoroughly with Coupling Buffer to remove any non-covalently bound biomolecules.
 - Store the functionalized surface in an appropriate buffer at 4°C.

Characterization of the Modified Surface

The success of the surface modification can be assessed using various surface-sensitive techniques.

Surface Characterization Data (Representative Values)

Characterization Technique	Untreated Surface (Example)	After Linker Immobilization	After Biomolecule Conjugation	Reference
Water Contact Angle	70° - 110° (hydrophobic)	30° - 50° (more hydrophilic)	Varies with biomolecule	[6]
XPS (C1s peak)	Predominantly C-C/C-H	Increased C-O/C=O peak intensity	Further changes in C and N signals	[7][8]
XPS (N1s peak)	Absent or low intensity	Absent or low intensity	Increased intensity	[9]

Performance Data

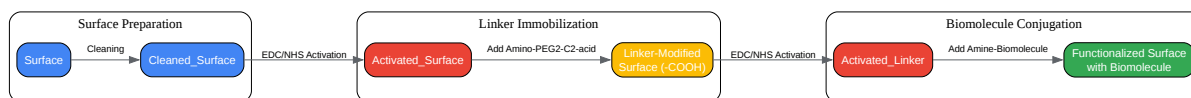
A key advantage of using PEG linkers is the reduction of non-specific protein adsorption.

Reduction of Non-Specific Protein Adsorption (Representative Data)

Surface	Adsorbed Protein (ng/cm ²)	% Reduction	Reference
Unmodified Gold	~300 (e.g., Fibrinogen)	-	[10]
PEGylated Gold	< 30	> 90%	[10]
Unmodified Polystyrene	~400 (e.g., BSA)	-	[2]
PEGylated Polystyrene	< 40	> 90%	[2]

Visual Representations

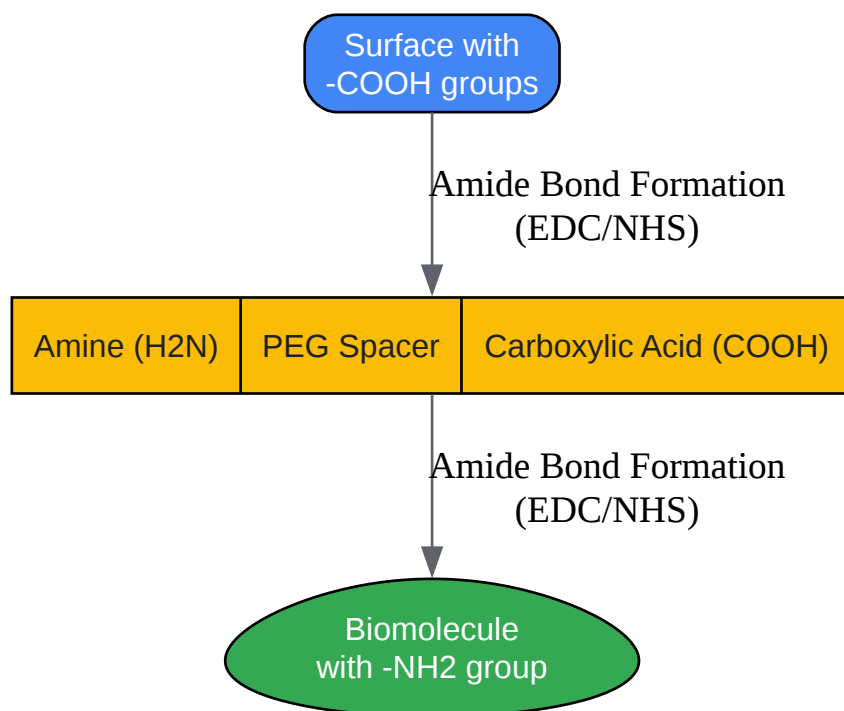
Experimental Workflow



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Workflow for surface modification and biomolecule conjugation.

Logical Relationship of the Linker



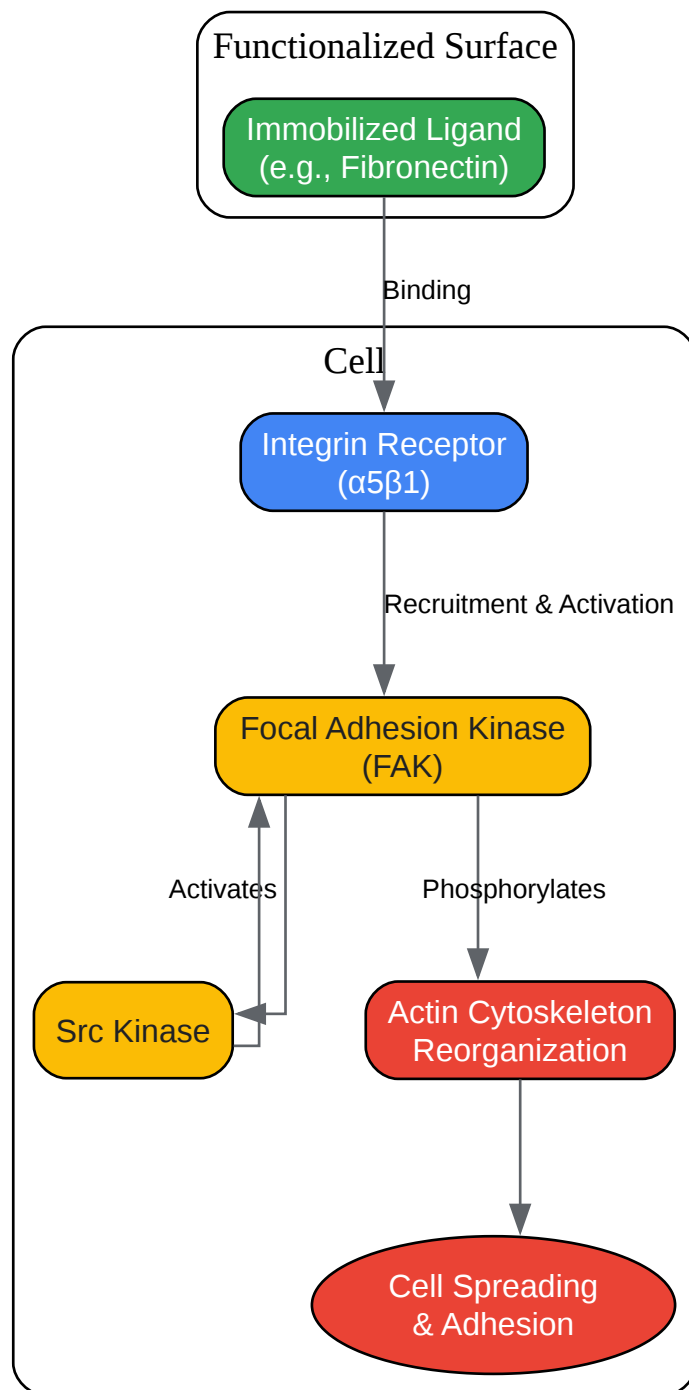
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Bifunctional nature of the **Amino-PEG2-C2-acid** linker.

Example Signaling Pathway: Integrin-Mediated Cell Adhesion

Surfaces functionalized with cell adhesion molecules, such as fibronectin or RGD peptides, can be used to study integrin-mediated signaling. The following diagram illustrates a simplified

signaling cascade initiated by the binding of a surface-tethered ligand to an integrin receptor on a cell.^{[11][12]}



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Integrin signaling initiated by a functionalized surface.

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